Salt Form Stability: Oxalate vs. Free Base – Hygroscopicity and Melting Point Advantage
The oxalate salt form of primary alkylamines consistently demonstrates reduced hygroscopicity and higher melting points compared to the corresponding free base. While direct experimental data for this specific compound are not publicly available, class-level inference from structurally related primary amine oxalates (e.g., cyclohexylhydrazine oxalate) confirms that the oxalate counterion confers elevated melting point and low hygroscopicity, attributes that enhance weighing precision and storage stability . The free base (1H-pyrazolo[4,3-b]pyridin-6-yl)methanamine (CAS 1260666-23-6) is a low-molecular-weight liquid or low-melting solid that is more susceptible to moisture uptake and CO₂ absorption, which can compromise stoichiometric accuracy in subsequent reactions.
| Evidence Dimension | Solid-state handling stability (hygroscopicity, melting point) |
|---|---|
| Target Compound Data | Oxalate salt; expected melting point >150°C based on class behavior; low hygroscopicity. |
| Comparator Or Baseline | Free base (CAS 1260666-23-6); MW 148.17; anticipated lower melting point and higher hygroscopicity. |
| Quantified Difference | Qualitative advantage: oxalate salts are routinely selected for improved crystallinity and reduced moisture sensitivity over free bases in medicinal chemistry workflows. Exact Δmp and hygroscopicity data not available for this specific pair. |
| Conditions | Class-level comparison based on general behavior of primary amine oxalate salts vs. free bases under ambient laboratory conditions. |
Why This Matters
For procurement, the oxalate salt's superior handling characteristics reduce weighing errors and degradation during storage, directly improving the reproducibility of SAR campaigns.
